![molecular formula C9H9Cl3O2 B150315 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol CAS No. 14337-31-6](/img/structure/B150315.png)
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol
Overview
Description
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol: is an organic compound with the molecular formula C9H9Cl3O2 and a molecular weight of 255.53 g/mol . It is characterized by the presence of a trichloromethyl group and a methoxyphenyl group attached to an ethanol backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol typically involves the reaction of 4-methoxybenzaldehyde with trichloromethyl carbinol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of acetonitrile or ethanol as solvents and acid catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloro-1-(4-methoxyphenyl)ethanone .
Reduction: Reduction reactions can convert the compound into 1-(4-methoxyphenyl)ethanol .
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as or for oxidation reactions.
Reducing agents: Such as or for reduction reactions.
Nucleophiles: Such as or for substitution reactions.
Major Products
- Various substituted derivatives from nucleophilic substitution .
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanone: from oxidation.
1-(4-Methoxyphenyl)ethanol: from reduction.
Scientific Research Applications
Organic Synthesis
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol serves as a valuable reagent in organic synthesis. It is utilized as a starting material for the production of more complex molecules and functionalized derivatives through oxidation and substitution reactions .
Biological Studies
The compound is investigated for its biological activity, particularly in relation to enzyme inhibition and protein interactions. Its trichloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins, influencing their activity .
Medicinal Chemistry
Research has highlighted its potential therapeutic properties:
- Antimicrobial Activity : Halogenated compounds similar to this one exhibit significant antimicrobial properties against various pathogens .
- Anti-inflammatory Properties : Molecular docking studies suggest that it may act as a selective COX-2 inhibitor, which is crucial for managing inflammation .
- Toxicological Studies : The toxicity profile of halogenated compounds varies based on structural modifications, indicating both therapeutic benefits and potential risks .
Case Study 1: Antimicrobial Activity
Recent studies have demonstrated that derivatives of halogenated phenols can effectively inhibit bacterial growth. For instance, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results in reducing microbial viability .
Case Study 2: COX-2 Inhibition
In vitro studies using molecular docking techniques revealed that the compound could selectively inhibit the COX-2 enzyme. This suggests its potential use in developing anti-inflammatory drugs .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Used as a reagent for synthesizing complex molecules | Effective in oxidation and substitution reactions |
Biological Studies | Investigated for enzyme inhibition and protein interactions | Forms covalent bonds with nucleophilic proteins |
Medicinal Chemistry | Explored for antimicrobial and anti-inflammatory properties | Exhibits significant antimicrobial activity; potential COX-2 inhibitor |
Toxicological Studies | Evaluates the toxicity of halogenated compounds | Toxicity varies with structural modifications |
Mechanism of Action
The mechanism by which 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(4-chlorophenyl)ethanol
- 2,2,2-Trichloro-1-(4-methylphenyl)ethanol
- 2,2,2-Trichloro-1-(4-nitrophenyl)ethanol
Uniqueness
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is unique due to the presence of the methoxy group , which imparts distinct electronic and steric properties. This makes it more suitable for specific applications in organic synthesis and biological studies compared to its analogs with different substituents .
Biological Activity
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is a halogenated compound with significant biological activity. It is primarily recognized for its potential in medicinal chemistry and its role as a reagent in organic synthesis. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
- Chemical Formula : C9H8Cl3O
- Molecular Weight : 255.5 g/mol
- CAS Number : 14337-31-6
The compound features a trichloromethyl group, which contributes to its reactivity and biological interactions. Its ability to form covalent bonds with nucleophilic sites on proteins and enzymes is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trichloromethyl group can covalently bond with nucleophilic residues in enzymes, leading to inhibition or alteration of enzymatic activity.
- Protein-Ligand Interactions : The compound may engage in π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity.
Research Findings
Recent studies have explored the compound's potential applications in various fields:
- Antimicrobial Activity : Research indicates that halogenated compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. For instance, studies have demonstrated that derivatives of halogenated phenols can inhibit bacterial growth effectively .
- Anti-inflammatory Properties : Molecular docking studies suggest that compounds with similar structures can act as selective COX-2 inhibitors, which are important for managing inflammation .
- Toxicological Studies : Investigations into the toxicity of halogenated compounds reveal that their biological effects can vary significantly based on structural modifications. The trichloromethyl group may enhance toxicity in certain contexts while providing therapeutic benefits in others .
Study on Antimicrobial Efficacy
A study conducted on various halogenated phenols showed promising results regarding their antimicrobial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential .
Molecular Docking Analysis
Molecular docking studies using AutoDock Vina revealed that this compound effectively interacts with the active site of COX-2, suggesting its potential as an anti-inflammatory agent. The binding energy calculated was favorable compared to known COX inhibitors .
Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against MRSA and other pathogens | |
Enzyme Inhibition | Potential COX-2 inhibitor | |
Toxicity | Varied effects based on structural modifications |
Molecular Docking Results
Compound | Binding Energy (kcal/mol) | Target Enzyme |
---|---|---|
This compound | -10.4 | COX-2 |
2-(4-Methoxyphenyl)ethanol | -6.7 | COX-2 |
Properties
IUPAC Name |
2,2,2-trichloro-1-(4-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIPRIVNVYSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931845 | |
Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14337-31-6 | |
Record name | Benzenemethanol, 4-methoxy-alpha-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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